2-(4-Methylcyclohexylidene)pentanenitrile
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Overview
Description
2-(4-Methylcyclohexylidene)pentanenitrile is an organic compound with the molecular formula C12H19N It is a nitrile derivative characterized by the presence of a cyclohexylidene ring substituted with a methyl group and a pentanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexylidene)pentanenitrile can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexanone with a suitable nitrile source under basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which is subsequently dehydrated to yield the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the purification of starting materials, precise control of reaction temperature and pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcyclohexylidene)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylcyclohexylidene)pentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylcyclohexylidene)pentanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpentanenitrile: Similar nitrile compound with a different alkyl chain.
Cyclohexanecarbonitrile: Contains a cyclohexane ring with a nitrile group.
4-Methylcyclohexanone: Precursor in the synthesis of 2-(4-Methylcyclohexylidene)pentanenitrile.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclohexylidene ring and a pentanenitrile chain makes it a versatile compound for various applications.
Properties
CAS No. |
63967-59-9 |
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Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-(4-methylcyclohexylidene)pentanenitrile |
InChI |
InChI=1S/C12H19N/c1-3-4-12(9-13)11-7-5-10(2)6-8-11/h10H,3-8H2,1-2H3 |
InChI Key |
AHNVKLZQDDMYOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C1CCC(CC1)C)C#N |
Origin of Product |
United States |
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